2-Chloropropionic acid
Overview
Description
This colorless liquid is the simplest chiral chloro carboxylic acid and is noteworthy for being readily available as a single enantiomer . It is a valuable intermediate in various chemical processes and is used in the production of herbicides, pesticides, and pharmaceuticals .
Synthetic Routes and Reaction Conditions:
Racemic 2-Chloropropionic Acid: This can be produced by the chlorination of propionyl chloride followed by the hydrolysis of 2-chloropropionyl chloride.
Enantiomerically Pure (S)-2-Chloropropionic Acid: This can be prepared from L-alanine via diazotization in hydrochloric acid.
Industrial Production Methods:
Chlorination of Propionic Acid: this compound is prepared in high yield and purity by chlorinating propionic acid in the presence of propionic anhydride as the sole additive and with the exclusion of free radical-formers and light, at temperatures between about 115 and 140°C.
Types of Reactions:
Substitution: 2-Chloropropionyl chloride reacts with isobutylbenzene to give, after hydrolysis, ibuprofen.
Common Reagents and Conditions:
Lithium Aluminium Hydride: Used for reduction reactions.
Potassium Hydroxide: Used for cyclization reactions.
Isobutylbenzene: Used in substitution reactions to form ibuprofen.
Major Products:
(S)-2-Chloropropanol: Formed from reduction.
®-Propylene Oxide: Formed from cyclization.
Ibuprofen: Formed from substitution.
Scientific Research Applications
2-Chloropropionic acid is used in various scientific research applications, including:
Chemistry: It is a building block for the synthesis of aryloxyphenoxypropionic acid herbicides.
Biology: It induces necrosis of the granule cell layer of the rat cerebellum upon oral administration.
Medicine: It is used in the preparation of pharmaceuticals such as ibuprofen.
Industry: It is a raw material for the production of pesticides, dyestuffs, and agro- and forest chemicals.
Mechanism of Action
2-Chloropropionic acid exerts its effects through various mechanisms:
Comparison with Similar Compounds
Propionic Acid: The parent compound without the chlorine atom.
Chloroacetic Acid: Another chloro-substituted carboxylic acid but with the chlorine atom on the acetic acid backbone.
2,2-Dichloropropionic Acid: A similar compound with two chlorine atoms on the propionic acid backbone.
Uniqueness:
Properties
IUPAC Name |
2-chloropropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWAYYRQGQZKCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO2, Array | |
Record name | CHLOROPROPIONIC ACID | |
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Record name | 2-CHLOROPROPIONIC ACID | |
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Record name | 2-CHLOROPROPIONIC ACID | |
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Related CAS |
16987-02-3 (hydrochloride salt) | |
Record name | 2-Chloropropanoic acid | |
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DSSTOX Substance ID |
DTXSID0021545 | |
Record name | 2-Chloropropanoic acid | |
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Molecular Weight |
108.52 g/mol | |
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Physical Description |
Chloropropionic acid appears as a colorless to white colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., 2-chloropropionic acid appears as a pale liquid with a slight odor. Sinks in and mixes with water. Only aluminum, stainless steel or steel covered with a protective lining or coating may contact the liquid or vapor., Pale liquid with a slight odor; [CAMEO], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., A pale liquid with a slight odor. | |
Record name | CHLOROPROPIONIC ACID | |
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Boiling Point |
366 °F at 760 mmHg (USCG, 1999), 187 °C, 186 °C, 366 °F | |
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Flash Point |
225 °F (USCG, 1999), 225 °F (107 °C) (CLOSED CUP), 106 °C c.c., 225 °F | |
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Solubility |
SOL IN ALL PROP IN WATER, ALC, ETHER; SOL IN ACETONE, Solubility in water: miscible | |
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Density |
1.2585 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2585 @ 20 °C/4 °C, 1.3 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.001, 1.2585 | |
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Vapor Density |
Relative vapor density (air = 1): 3.75 | |
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Vapor Pressure |
1.06 [mmHg], 0.13 torr @ 20 °C, Vapor pressure, kPa at 20 °C: 0.10 | |
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Color/Form |
CRYSTALS | |
CAS No. |
28554-00-9, 598-78-7 | |
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Record name | 2-CHLOROPROPIONIC ACID | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/434 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-12.1 °C, -12 °C | |
Record name | 2-CHLOROPROPANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5713 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-CHLOROPROPIONIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0644 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.